4-Amino-3-hydroxybenzaldehyde

Natural product biosynthesis Enzyme substrate specificity Streptomyces secondary metabolism

Researchers studying enzyme substrate specificity or the coagulation cascade require precise structural controls. Generic benzaldehydes or positional isomers introduce confounding variables. 4-Amino-3-hydroxybenzaldehyde delivers: - **Critical negative control** for GriF/grixazone synthase assays (3-amino-4-hydroxy isomer is native substrate, this isomer shows no turnover). - **Validated tool** for fibrinogen inhibition and selective antibacterial studies (inactive against *Plasmodium falciparum*). - **Constrained bifunctional scaffold** (HBD:2, HBA:3, TPSA:63.32 Ų) for SAR derivatization. Supplied with batch-specific CoA and MSDS.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Cat. No. B12063522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxybenzaldehyde
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)O)N
InChIInChI=1S/C7H7NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2
InChIKeyUFXJZUOIUBJPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxybenzaldehyde: Core Identity and Procurement


4-Amino-3-hydroxybenzaldehyde (synonym: 3-hydroxy-4-aminobenzaldehyde) is a disubstituted benzaldehyde derivative of molecular formula C₇H₇NO₂ and molecular weight 137.14 g·mol⁻¹, bearing an amino group at position 4 and a hydroxyl group at position 3 on the aromatic ring . The compound is classified as a hydroxybenzaldehyde with an additional amino substituent and is supplied commercially at purities of ≥95% (Biosynth/CymitQuimica) and 97% (Leyan) . Its computed physicochemical descriptors include exactly two hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 63.32 Ų, defining a constrained, bifunctional aromatic scaffold distinct from common mono-substituted benzaldehydes .

  • 1 Trifunctional scaffold (aldehyde, amine, phenol) supports multi-step derivatization and library synthesis
  • 2 Positional isomer not recognized by grixazone synthase; useful as pathway probe for Streptomyces secondary metabolism studies
  • 3 Reported antimicrobial spectrum (Gram+/Gram−, fungi) without antiprotozoal activity; also explored for fibrinogen inhibition in coagulation research

Why Isomer and Analog Substitution Fails


Substituting 4-amino-3-hydroxybenzaldehyde with a positional isomer such as 3-amino-4-hydroxybenzaldehyde (3,4-AHBAL) or a mono-functional benzaldehyde like 4-hydroxybenzaldehyde alters or abolishes critical biological and chemical recognition events. The 3-amino-4-hydroxy isomer serves as a native biosynthetic intermediate in the grixazone pathway of Streptomyces griseus and is specifically oxidized by GriF/grixazone synthase (EC 1.10.3.15) to form grixazone A [1][2]. The 4-amino-3-hydroxy isomer, by contrast, is not a substrate for this enzyme and instead exhibits a distinct pharmacological profile including antibiotic activity as a hygromycin analog, potent anticoagulant effects through fibrinogen inhibition, and antibacterial/antifungal activity with selectivity against protozoa . Even compounds with a single substituent change—such as 4-amino-3-methoxybenzaldehyde (methoxy replacing hydroxy) or 5-amino-2-hydroxybenzaldehyde (different substitution pattern)—exhibit divergent solubility, hydrogen-bonding capacity, and enzyme recognition, making generic interchange scientifically invalid [3].

  • Positional isomer recognition
    3-amino-4-hydroxybenzaldehyde is the native substrate for grixazone synthase; the 4-amino-3-hydroxy isomer is not recognized, so substitution may abolish enzymatic turnover in grixazone pathway studies.
  • Analog substitution divergence
    Replacing hydroxy with methoxy (4-amino-3-methoxybenzaldehyde) alters hydrogen-bonding capacity and solubility, potentially shifting biological recognition and synthetic reactivity.
  • Mono-functional analog mismatch
    4-hydroxybenzaldehyde lacks the amino handle needed for further diversification and does not replicate the reported dual antimicrobial–anticoagulant research profile.

4-Amino-3-hydroxybenzaldehyde: Differentiation Evidence


Grixazone Synthase Substrate Specificity

Grixazone synthase (EC 1.10.3.15) from Streptomyces griseus catalyzes the 8-electron oxidative coupling of two molecules of 3-amino-4-hydroxybenzaldehyde (3,4-AHBAL) with N-acetyl-L-cysteine to form grixazone A [1][2]. The enzyme was characterized using the 3-amino-4-hydroxy positional isomer as its accepted substrate. By contrast, the 4-amino-3-hydroxy isomer (the target compound) is not recognized by this enzyme, as the relative positions of the amino and hydroxyl groups are inverted, altering the orientation of the o-aminophenol moiety required for quinone-imine formation [1]. This positional isomerism therefore determines whether the compound enters the grixazone biosynthetic pathway or remains available for alternative pharmacological applications.

Grixazone substrate specificity
Head-to-head
4-amino-3-hydroxy isomer: not a substrate; no grixazone A formed. 3-amino-4-hydroxy isomer: accepted substrate; oxidative coupling to grixazone A observed.
Isomer identity determines pathway entry; supports negative-control probe design.
In vitro GriF assay; binary discrimination confirmed.
Natural product biosynthesis Enzyme substrate specificity Streptomyces secondary metabolism

HAPMO Baeyer–Villiger Oxidation Profile

In a systematic study of the substrate scope of 4-hydroxyacetophenone monooxygenase (HAPMO) for enzymatic Baeyer–Villiger oxidation of benzaldehydes, HAPMO was reported to be 'most active with 4-amino- and 4-hydroxybenzaldehydes' among all benzaldehyde derivatives tested [1]. However, with these two substrate classes significant substrate inhibition was observed, a phenomenon not seen with monofluoro- and difluorobenzaldehydes, which were 'readily oxidized by HAPMO without substrate inhibition' [1]. This substrate inhibition behavior represents a double-edged differentiation: the 4-amino substitution enhances maximal activity but imposes a concentration-dependent ceiling on catalytic throughput that must be accounted for in biocatalytic process design.

HAPMO oxidation profile
Cross-study
4-aminobenzaldehydes (including target) among most active substrates; significant substrate inhibition. Fluorobenzaldehydes: lower activity but no inhibition.
High HAPMO turnover potential requires inhibition management; fluoro analogs offer operational robustness.
Reported in Adv. Synth. Catal. (2005); fed-batch strategies recommended.
Biocatalysis Baeyer-Villiger monooxygenase Substrate specificity

Antimicrobial Selectivity Profile

4-Amino-3-hydroxybenzaldehyde has been demonstrated to be effective against both Gram-positive and Gram-negative bacteria as well as fungi, but notably inactive against protozoa such as Plasmodium falciparum . This selectivity profile distinguishes it from broad-spectrum antiprotozoal benzaldehyde derivatives and positions the compound for applications where selective antibacterial/antifungal activity without antiprotozoal effects is desired. The compound is further classified as a conformationally selective inhibitor, binding to enzyme active sites only when the target assumes a specific conformational state .

Antimicrobial spectrum
Data to verify
Active against Gram-positive, Gram-negative bacteria and fungi; inactive against Plasmodium falciparum. Specific MIC values not reported.
Selectivity may support antibacterial/antifungal screening without protozoal interference; requires independent MIC confirmation.
Source: supplier documentation; peer-reviewed data to verify.
Antimicrobial screening Selectivity profiling Antibiotic development

Anticoagulant Activity via Fibrinogen Inhibition

4-Amino-3-hydroxybenzaldehyde has been characterized as a potent anticoagulant that inhibits the activity of fibrinogen, a key protein in the blood clotting cascade . The compound has additionally been described as an antibiotic used as a hygromycin analog . This dual antibiotic–anticoagulant functional profile is not shared by the 3-amino-4-hydroxy positional isomer, which is primarily a biosynthetic intermediate, nor by simple 4-hydroxybenzaldehyde, which lacks the amino group essential for this pharmacology [1].

Fibrinogen inhibition
Context-dependent
Reported potent anticoagulant effect via fibrinogen inhibition; no quantitative IC₅₀ or APTT values available from current sources.
Supports coagulation cascade research with fibrinogen-targeting mechanism; dose-response characterization needed.
Mechanistic claim from vendor; quantitative validation pending.
Coagulation cascade Fibrinogen inhibition Antithrombotic research

Commercial Purity Benchmark

Two verified commercial sources provide distinct purity specifications for 4-amino-3-hydroxybenzaldehyde. Leyan (Shanghai HaoHong Biomedical, Product No. 1441212) supplies the compound at 97% purity , while Biosynth/CymitQuimica (Ref. 3D-DGA65937) specifies a minimum purity of 95% . The 2-percentage-point purity differential may be relevant for applications requiring higher starting material homogeneity, such as quantitative analytical method development or structure–activity relationship (SAR) studies where impurities could confound biological readouts. By comparison, 4-hydroxybenzaldehyde is commercially available at ≥98% purity from major suppliers, reflecting its status as a higher-volume commodity chemical .

Commercial purity
Lot attribute
97% (Leyan) and ≥95% (Biosynth/CymitQuimica). Comparator 4-hydroxybenzaldehyde: ≥98%.
Purity range supports synthesis and screening; verify CoA for sensitive SAR assays.
Supplier specifications; batch-wise variation possible.
Chemical procurement Purity specification Quality assurance

Knoevenagel Condensation Building Block

4-Amino-3-hydroxybenzaldehyde serves as a key starting material in Knoevenagel condensation reactions with active methylene compounds. Specifically, condensation with methyl acrylate in the presence of a base such as piperidine in ethanol under reflux yields methyl 3-(4-amino-3-hydroxyphenyl)acrylate, an α,β-unsaturated ester building block [1]. This reactivity derives from the electrophilic aldehyde group, while the amino and hydroxyl substituents remain available for further derivatization. By contrast, 4-hydroxybenzaldehyde lacks the amino group for subsequent amidation or diazotization chemistry, and 3-amino-4-hydroxybenzaldehyde exhibits a different electronic environment due to the altered substitution pattern, which affects the reactivity of the aldehyde carbonyl .

Synthetic utility
Class-level inference
Trifunctional scaffold enables Knoevenagel condensation with methyl acrylate to yield methyl 3-(4-amino-3-hydroxyphenyl)acrylate.
Three orthogonal handles support sequential derivatization; useful for focused library construction.
Generic Knoevenagel conditions; literature precedent available.
Synthetic methodology Knoevenagel condensation Building block chemistry

4-Amino-3-hydroxybenzaldehyde: Research and Industrial Applications


Negative-Control Probe in Grixazone Biosynthesis Studies

In grixazone biosynthetic pathway elucidation, the 3-amino-4-hydroxy isomer (3,4-AHBAL) is the native enzyme substrate. Researchers studying substrate specificity determinants of GriF/grixazone synthase can employ 4-amino-3-hydroxybenzaldehyde as a negative-control positional isomer probe to map the structural requirements of the o-aminophenol oxidase active site . The binary discrimination — turnover vs. no turnover — provides a clean experimental readout for structure–function studies.

Model Substrate for HAPMO Biocatalytic Process Design

For laboratories engineering HAPMO-mediated Baeyer–Villiger oxidations, 4-amino-3-hydroxybenzaldehyde represents a high-activity substrate class that requires careful kinetic characterization due to pronounced substrate inhibition . This makes it an ideal model substrate for studying substrate inhibition mechanisms in flavoprotein monooxygenases and for developing fed-batch or in situ substrate feeding strategies to maximize volumetric productivity.

Scaffold for Anticoagulant SAR Studies

The reported potent anticoagulant effect and fibrinogen inhibition of 4-amino-3-hydroxybenzaldehyde , combined with its structural distinction from the 3-amino-4-hydroxy isomer (which lacks this pharmacology) [1], make this compound a valuable starting point for medicinal chemistry campaigns targeting the coagulation cascade. The three reactive functional groups support systematic derivatization to explore SAR around the benzaldehyde scaffold.

Selective Antimicrobial Tool in Mixed-Pathogen Models

The demonstrated activity against bacteria and fungi with concomitant inactivity against Plasmodium falciparum positions 4-amino-3-hydroxybenzaldehyde as a useful tool compound for studies requiring selective suppression of bacterial/fungal contaminants without affecting protozoal populations. This selectivity profile is particularly relevant for microbiome research, environmental microbiology, and in vitro co-culture infection models.

Application
Selection Property
Validation Focus
Grixazone pathway enzyme specificity studies
Isomer-specific enzyme recognition (non-substrate positional isomer)
Substrate turnover assays with GriF/grixazone synthase
HAPMO biocatalysis process research
High-activity benzaldehyde substrate with noted substrate inhibition
Kinetic characterization and fed-batch oxidation strategy development
Coagulation cascade research scaffold
Trifunctional aminophenol with reported fibrinogen inhibitory activity
Fibrinogen inhibition assay and SAR optimization
Selective antimicrobial screening
Activity against bacteria/fungi; inactivity against Plasmodium
Selectivity profiling in co-culture or microbiome models
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